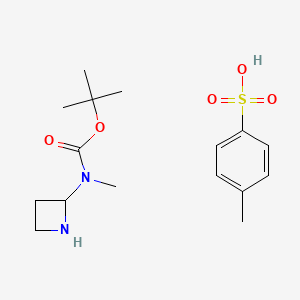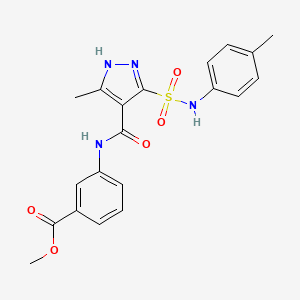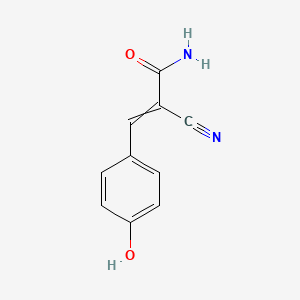
tert-butyl N-(azetidin-2-yl)-N-methylcarbamate;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate is a chemical compound with the molecular formula C9H18N2O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The tosylate group is introduced by reacting the intermediate product with p-toluenesulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tosylate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alcohols, in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidin-2-ylmethyl-carbamic acid, while substitution reactions can produce various derivatives depending on the nucleophile employed .
Scientific Research Applications
Azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound, which is a four-membered nitrogen-containing heterocycle.
Azetidin-2-one: A related compound with a carbonyl group at the second position.
Azetidin-3-one: Another derivative with a carbonyl group at the third position.
Uniqueness
Azetidin-2-ylmethyl-carbamic acid tert-butyl ester tosylate is unique due to its combination of the azetidine ring with a carbamate and tosylate group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C16H26N2O5S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
tert-butyl N-(azetidin-2-yl)-N-methylcarbamate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H18N2O2.C7H8O3S/c1-9(2,3)13-8(12)11(4)7-5-6-10-7;1-6-2-4-7(5-3-6)11(8,9)10/h7,10H,5-6H2,1-4H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
FVNICGNAKAGZQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N(C)C1CCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14105852.png)
![Methyl 4-[7-chloro-2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14105861.png)
![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B14105862.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B14105868.png)
![2-methoxy-4-{(1Z)-N-[4-(4-methylbenzyl)piperazin-1-yl]ethanimidoyl}phenol](/img/structure/B14105871.png)

![7-[(2E)-but-2-en-1-yl]-3-methyl-8-(nonylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14105882.png)
![4-(3,4-diethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14105888.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105892.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B14105900.png)
![4-[[2-Butyl-5-(2-carboxyethenyl)imidazol-1-yl]methyl]benzoic acid](/img/structure/B14105903.png)
![N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B14105907.png)
![2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14105908.png)

